2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 72791-61-8
VCID: VC2022095
InChI: InChI=1S/C11H9NO4/c1-16-10-5-7(2-3-9(10)13)4-8(6-12)11(14)15/h2-5,13H,1H3,(H,14,15)
SMILES: COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)O
Molecular Formula: C11H9NO4
Molecular Weight: 219.19 g/mol

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

CAS No.: 72791-61-8

Cat. No.: VC2022095

Molecular Formula: C11H9NO4

Molecular Weight: 219.19 g/mol

* For research use only. Not for human or veterinary use.

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid - 72791-61-8

Specification

CAS No. 72791-61-8
Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
IUPAC Name 2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C11H9NO4/c1-16-10-5-7(2-3-9(10)13)4-8(6-12)11(14)15/h2-5,13H,1H3,(H,14,15)
Standard InChI Key VBHMEVXDNSXEME-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)O
Canonical SMILES COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)O

Introduction

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid is an organic compound belonging to the class of phenylpropanoids. It is characterized by the presence of a cyano group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a propenoic acid moiety. This compound has garnered significant attention in scientific research due to its potential biological activities and applications in various fields.

Synthesis Methods

The synthesis of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and cyanoacetic acid in the presence of a base such as piperidine. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.

ReagentsConditionsProduct
4-Hydroxy-3-methoxybenzaldehyde, Cyanoacetic AcidPiperidine, Ethanol, Reflux2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

Chemical Reactions and Transformations

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation

The hydroxy group can be oxidized to form a carbonyl group using reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reaction TypeReagentsConditionsProduct
OxidationPotassium Permanganate, Chromium TrioxideAcidic Conditions2-Cyano-3-(4-oxo-3-methoxyphenyl)prop-2-enoic acid

Reduction

The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Reaction TypeReagentsConditionsProduct
ReductionLithium Aluminum Hydride, Hydrogen Gas with Palladium CatalystBasic Conditions2-Amino-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

Substitution

The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Reaction TypeReagentsConditionsProduct
SubstitutionSodium Hydride, Potassium Tert-butoxideAprotic SolventsVarious Substituted Derivatives

Biological Activities

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid exhibits several biological activities, including:

  • Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress in biological systems.

  • Anti-inflammatory Effects: It inhibits the production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases.

  • Antiplatelet Activity: It has been shown to inhibit platelet aggregation, which is crucial for preventing thrombotic events.

Scientific Research Applications

This compound is used in various scientific research applications, including:

  • Chemistry: As a building block in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential antioxidant and anti-inflammatory properties.

  • Medicine: Investigated for its potential therapeutic effects in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical products.

Comparison with Similar Compounds

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which influences its chemical reactivity and biological activity.

Compound NameStructure FeaturesUnique Aspects
2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acidLacks the methoxy groupDifferent reactivity due to absence of methoxy
2-Cyano-3-(4-methoxyphenyl)prop-2-enoic acidLacks the hydroxy groupVaries in biological activity due to missing hydroxy
2-Cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acidContains an additional hydroxy groupEnhanced reactivity and potential biological activity

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